SHP-141, also known as Remetinostat, is a compound classified as a histone deacetylase inhibitor. It is primarily investigated for its potential in cancer therapy, particularly in treating cutaneous T-cell lymphoma. Histone deacetylase inhibitors like SHP-141 function by modifying the acetylation status of histones, thereby influencing gene expression and potentially reversing the malignancy of cancer cells.
SHP-141 falls under the category of small molecule inhibitors targeting histone deacetylases. These enzymes are involved in the removal of acetyl groups from histones, leading to a more closed chromatin structure and reduced gene expression. By inhibiting these enzymes, SHP-141 promotes a more open chromatin state, facilitating gene transcription associated with tumor suppression .
The synthesis of SHP-141 involves several key steps that include acylation reactions and hydroxamic acid formation. The original synthetic route begins with suberic acid monomethyl ester, progressing through five synthetic steps to yield the final compound.
This synthetic pathway highlights the complexity involved in producing SHP-141 while ensuring high purity and yield.
SHP-141 is characterized by a specific molecular structure that includes a hydroxamic acid group, which is crucial for its activity as a histone deacetylase inhibitor. The compound's structure can be represented as follows:
The presence of the hydroxamic acid moiety is essential for chelating zinc ions at the active site of histone deacetylases, which is critical for its inhibitory action .
SHP-141 undergoes various chemical reactions typical of histone deacetylase inhibitors. The primary reaction involves binding to the active site of histone deacetylases, leading to inhibition of their enzymatic activity.
The mechanism by which SHP-141 exerts its effects involves several key processes:
Preclinical studies have demonstrated that SHP-141 can effectively induce cell cycle arrest and apoptosis in various cancer cell lines.
SHP-141 is typically presented as a solid form with specific melting points and solubility characteristics that facilitate its use in laboratory settings.
Relevant analytical techniques such as high-performance liquid chromatography are employed to assess purity and stability during synthesis .
SHP-141 has been primarily explored for its applications in oncology, particularly for:
The ongoing research into SHP-141 underscores its potential as a therapeutic agent capable of altering disease progression through epigenetic modulation .
Histone deacetylases (HDACs) are enzymes that regulate gene expression by removing acetyl groups from lysine residues in histones, leading to chromatin condensation and transcriptional repression. Dysregulated HDAC activity is implicated in cancer pathogenesis through silencing of tumor suppressor genes. HDAC inhibitors represent a class of epigenetic modulators that block this deacetylation process, promoting re-expression of critical genes governing cell differentiation and apoptosis. Three classes of HDAC inhibitors exist: hydroxamic acids (e.g., vorinostat), cyclic peptides, and short-chain fatty acids. Hydroxamic acid-based inhibitors like SHP-141 exhibit broad-spectrum activity by chelating zinc ions within the catalytic pocket of Class I/II HDAC enzymes, making them particularly relevant for hematologic malignancies [1].
SHP-141 (Remetinostat) is a synthetic hydroxamic acid-based HDAC inhibitor (CAS 946150-57-8) with the molecular formula C₁₆H₂₁NO₆ and molecular weight 323.34 g/mol. Its chemical name is methyl 4-((8-hydroxy-8-oxooctyl)oxy)benzoate. Structurally, it features:
Table 1: Structural Characteristics of SHP-141
Feature | Chemical Group | Functional Role |
---|---|---|
Zinc-binding domain | Hydroxamic acid | HDAC active site inhibition |
Linker region | 8-carbon aliphatic chain | Optimal positioning in HDAC tunnel |
Cap group | Methyl benzoate | Enzyme specificity and cell permeability |
Unlike systemic HDAC inhibitors, SHP-141 is optimized for topical penetration due to moderate hydrophilicity (solubility: 150 mg/mL in DMSO) and molecular properties enabling skin barrier transit [1] [2]. It selectively inhibits Class I (HDAC 1,2,3) and Class IIb (HDAC6) enzymes, modulating aberrant gene expression in malignant T-cells.
CTCL is a group of non-Hodgkin lymphomas characterized by skin-homing malignant T-cells, with early-stage (IA-IIA) disease confined predominantly to the skin. The therapeutic rationale for SHP-141 in CTCL involves:
Early-stage CTCL’s skin-limited nature makes it ideal for targeted epigenetic therapy using topical formulations, avoiding toxicity associated with oral HDAC inhibitors [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7